molecular formula C18H18N4O3S B2387582 N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921484-64-2

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2387582
CAS RN: 921484-64-2
M. Wt: 370.43
InChI Key: QXVOHCWLMCKAOS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as FUT-175, is a synthetic protease inhibitor that has been extensively studied for its potential therapeutic applications in the field of medicine. FUT-175 belongs to the class of compounds called thioester derivatives, which are known to exhibit potent protease inhibitory activity.

Scientific Research Applications

Biological Activities and Synthesis

A study by Gull et al. (2016) on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound , demonstrates their synthesis via C-C coupling methodology and their evaluation across different biological activities. These compounds have shown moderate to good activities in antioxidant, haemolytic, antibacterial, and urease inhibition assays, with significant activity observed in urease inhibition. The study highlights the potential of these compounds in inhibiting the non-metallic active site of the urease enzyme, underscoring the importance of H-bonding for enzyme inhibition (Gull et al., 2016).

Antimicrobial Activities

Further research by Ansari et al. (2016) on furan-thiazolidinone hybrids reveals their preparation through Knoevenagel condensation and their remarkable antiamoebic activity against Entamoeba histolytica, showcasing the potential of such compounds in developing novel antiamoebic agents. The study emphasizes the excellent binding energy and significant inhibition of essential enzymes by certain compounds within this series (Ansari et al., 2016).

Molecular Characterization and Theoretical Studies

Research by Sun et al. (2021) on a compound with a similar furan moiety, focused on its synthesis, single-crystal production, and molecular characterization. This study provides insights into the molecular structure through various spectroscopic methods and X-ray diffraction, alongside theoretical studies using density functional theory (DFT). It contributes to understanding the molecular interactions and properties crucial for the development of compounds with potential biological applications (Sun et al., 2021).

Anticancer Activities

Chandrappa et al. (2009) explored thiazolidinone derivatives containing the furan moiety for their anticancer effects. These compounds exhibited moderate to strong antiproliferative activity in human leukemia cell lines, highlighting the significance of the electron-donating groups on the thiazolidinone moiety for anticancer properties. The study underscores the potential of such compounds in inducing cytotoxicity and apoptosis in cancer cells, pointing towards their therapeutic applications (Chandrappa et al., 2009).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-4-2-5-13(8-12)20-17(24)22-18-21-14(11-26-18)9-16(23)19-10-15-6-3-7-25-15/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVOHCWLMCKAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

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